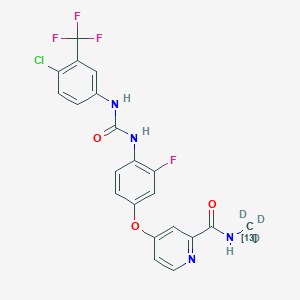

Regorafenib-13C,d3

描述

属性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1+1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-KQORAOOSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Regorafenib-13C,d3, an isotopically labeled form of Regorafenib. This document is intended to support research and development activities by providing key data, experimental context, and visual representations of its biological interactions.

Core Physicochemical Data

This compound is a stable, isotopically labeled analog of Regorafenib, a multi-kinase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Regorafenib in complex biological matrices.[1][2][3]

| Property | Value |

| CAS Number | 2126178-55-8[1][2][4] |

| Molecular Formula | C₂₀¹³CH₁₂D₃ClF₄N₄O₃[1][2][4] |

| Molecular Weight | 486.8 g/mol [2][4] |

| Exact Mass | 486.099060[1] |

| Purity | ≥99% deuterated forms (d₁-d₃)[2][4] |

| Formulation | A solid[2][4] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 14 mg/mL[2] |

| Storage | -20°C[2] |

| Stability | ≥ 4 years[2] |

Experimental Protocols: Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Regorafenib in biological samples through mass spectrometry-based assays.

General Workflow for Quantification of Regorafenib using LC-MS/MS:

The following outlines a typical experimental workflow for using this compound as an internal standard.

Caption: A typical LC-MS/MS workflow for the quantification of Regorafenib.

Methodology Details:

-

Sample Preparation: A known concentration of this compound is spiked into the biological sample. This is followed by protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules. The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.

-

Liquid Chromatography (LC) Separation: The supernatant is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate Regorafenib and its labeled counterpart from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry (MS/MS) Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Regorafenib and this compound are monitored. This highly selective detection method enhances the accuracy and sensitivity of the assay.

-

Data Analysis: The peak areas of the analyte (Regorafenib) and the internal standard (this compound) are integrated. The ratio of the peak area of Regorafenib to that of this compound is then used to calculate the concentration of Regorafenib in the original sample by referencing a standard calibration curve.

Biological Context: Regorafenib's Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[5][6][7] Its therapeutic effects are attributed to the inhibition of a wide range of kinases.[5][6]

Key Signaling Pathways Inhibited by Regorafenib:

The following diagram illustrates the primary signaling pathways affected by Regorafenib.

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Regorafenib exerts its anti-tumor effects through several mechanisms:

-

Anti-angiogenesis: By inhibiting VEGFR 1-3, PDGFR-β, FGFR 1-2, and TIE2, Regorafenib blocks the formation of new blood vessels, which are essential for tumor growth and survival.[5][6][7]

-

Anti-oncogenesis: It directly targets oncogenic kinases such as c-KIT, RET, RAF-1, and B-RAF, thereby inhibiting tumor cell proliferation and survival signaling pathways.[5][7]

-

Modulation of the Tumor Microenvironment: Regorafenib also influences the tumor microenvironment, in part by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which can modulate the immune response against the tumor.[7]

This multi-pronged approach allows Regorafenib to counteract tumor growth, progression, and mechanisms of resistance.[7]

References

- 1. Regorafenib-13C-d3 | CAS#:2126178-55-8 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regorafenib-13C-d3 - Cayman Chemical [bioscience.co.uk]

- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. hematologyandoncology.net [hematologyandoncology.net]

An In-Depth Technical Guide to the Isotopic Purity and Stability of Regorafenib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib-13C,d3 is a stable isotope-labeled analog of Regorafenib, a multi-kinase inhibitor used in cancer therapy. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Regorafenib in biological matrices using mass spectrometry.[1][2] The reliability of such quantitative bioanalytical methods is critically dependent on the isotopic purity and chemical stability of the labeled standard. This guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of this compound, presents typical quality control specifications, and details the experimental protocols necessary for its characterization. Furthermore, it outlines the key signaling pathways inhibited by Regorafenib to provide a complete pharmacological context.

Characterization of this compound

This compound is structurally identical to Regorafenib, with the exception of isotopic substitution at the N-methyl group. Specifically, the methyl carbon is replaced with a Carbon-13 (¹³C) isotope, and the three methyl hydrogens are replaced with Deuterium (²H or D) isotopes. This labeling provides a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry analysis without significantly altering its chemical properties.

| Property | Value |

| Formal Name | 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-¹³C-d₃)-2-pyridinecarboxamide |

| CAS Number | 2126178-55-8[1] |

| Molecular Formula | C₂₀[¹³C]H₁₂D₃ClF₄N₄O₃[1] |

| Molecular Weight | 486.8 g/mol [1] |

Isotopic Purity and Enrichment

Isotopic purity is a critical parameter that defines the percentage of the compound that is appropriately labeled. High isotopic enrichment is necessary to prevent signal overlap and cross-talk with the unlabeled analyte, ensuring accurate quantification.

Data Presentation: Typical Isotopic Purity Specifications

The isotopic enrichment of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis. While exact values are batch-specific, representative minimum enrichment levels are presented below.

| Isotope | Minimum Isotopic Enrichment | Isotopic Purity (d-forms) |

| ¹³C | ≥ 99%[3] | ≥ 99% (d₁-d₃)[1] |

| ²H (Deuterium) | ≥ 98%[3] |

Note: Data is representative of high-quality stable isotope-labeled standards. Users should always refer to the batch-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Assessment

A dual-method approach using both mass spectrometry and nuclear magnetic resonance is essential for comprehensive characterization.

Protocol 1: Isotopic Enrichment Determination by LC-MS

This method quantifies the relative abundance of each isotopologue using high-resolution mass spectrometry (HRMS).[4][5]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 µg/mL.[1]

-

Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Use a suitable C18 column and a gradient elution program with mobile phases such as water and acetonitrile with 0.1% formic acid to achieve chromatographic separation from potential impurities.

-

Mass Spectrometry Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the unlabeled (M+0) and labeled (M+4) parent ions.

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for the unlabeled Regorafenib and the labeled this compound.

-

Calculate the isotopic purity by determining the ratio of the labeled species to the sum of all related isotopic species, correcting for the natural isotopic abundance of other elements in the molecule.[6]

-

Protocol 2: Structural Integrity and Label Position Confirmation by NMR

NMR spectroscopy confirms that the isotopic labels are at the correct chemical position and that the overall molecular structure is intact.

-

Sample Preparation: Dissolve an adequate amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at this position.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The signal for the N-methyl carbon will be present and can be used to confirm the position of the ¹³C label.

-

Data Interpretation: Compare the acquired spectra with those of an unlabeled Regorafenib reference standard to confirm structural integrity and the specific location of isotopic incorporation.

Figure 1. Workflow for Isotopic Purity and Structural Confirmation.

Chemical Stability

The stability of this compound is essential for its use as a reliable quantitative standard. Stability should be assessed in both solid form and in solution under various storage conditions.

Data Presentation: Typical Stability Profile

| Condition | Matrix | Duration | Stability Outcome |

| Long-Term | Solid | ≥ 4 Years | Stable when stored at -20°C[1] |

| Stock Solution | DMSO | ≥ 1 Year | Stable when stored at -20°C (based on related compounds)[3] |

| Freeze-Thaw | Human Plasma | 3 Cycles | Stable[7] |

| Autosampler | Extracted Plasma | Up to 4 Days | Stable[7] |

Note: Unlabeled Regorafenib is sensitive to thermal and humidity stress.[8] All solutions should be protected from light.

Experimental Protocol for Solution Stability

This protocol assesses the short-term stability of this compound in a stock solution.

-

Preparation (T=0): Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Immediately analyze a portion of this solution via a validated LC-MS/UV method to establish the initial (T=0) peak area or concentration.

-

Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and elevated temperature at 40°C), protected from light.

-

Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each storage condition.

-

Analysis: Analyze the samples using the same LC-MS/UV method used for the T=0 analysis.

-

Evaluation: Compare the peak area or concentration of the stored samples to the T=0 sample. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Figure 2. Experimental Workflow for a Solution Stability Study.

Mechanism of Action of Regorafenib

As an isotopic analog, this compound exhibits the same pharmacological mechanism of action as unlabeled Regorafenib. Regorafenib is a broad-spectrum multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment.[9][10]

Key targets include:

-

Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE2).[9][11]

-

Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[9][11]

By inhibiting these kinases, Regorafenib effectively blocks tumor cell proliferation, disrupts the formation of new blood vessels that supply tumors, and modulates the tumor microenvironment.[12]

Figure 3. Key Signaling Pathways Inhibited by Regorafenib.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Regorafenib. This guide outlines the essential parameters for its qualification, including isotopic purity and chemical stability. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, purity, and structural integrity. Adherence to the detailed experimental protocols ensures that this compound can be used with confidence as an internal standard, underpinning the reliability and accuracy of pharmacokinetic and other quantitative studies in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. almacgroup.com [almacgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Regorafenib: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regorafenib - NCI [dctd.cancer.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Regorafenib-13C,d3 in Early-Stage Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] In the landscape of early-stage drug discovery, understanding the pharmacokinetic (PK), pharmacodynamic (PD), and metabolic profile of a drug candidate is paramount. Stable isotope-labeled compounds, such as Regorafenib-13C,d3, are instrumental in these investigations, providing a robust tool for sensitive and accurate quantification in complex biological matrices. This technical guide delves into the core applications of this compound in preclinical and early clinical research, detailing its use as an internal standard for bioanalytical assays and its potential role in metabolic and quantitative proteomics studies.

Core Applications of this compound

The primary application of this compound in early-stage drug discovery is as an internal standard for the quantification of Regorafenib and its major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accounts for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4]

Pharmacokinetic (PK) Analysis

Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is a cornerstone of drug development. This compound is crucial for developing and validating robust LC-MS/MS methods to determine the pharmacokinetic parameters of Regorafenib.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for Regorafenib and its major active metabolites in human plasma, which are determined using assays validated with stable isotope-labeled internal standards like this compound.

| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |

| Tmax (h) | ~4.0 | ~4.0 | ~4.0 |

| Cmax (µg/mL) | ~2.5 | Varies | Varies |

| AUC (µg*h/mL) | ~70.4 | Varies | Varies |

| t1/2 (h) | 20-40 | ~25 | ~51 |

| Protein Binding (%) | 99.5 | 99.8 | 99.95 |

Note: This table is a compilation of data from multiple pharmacokinetic studies.[6][7][8] The exact values can vary depending on the study population, dosage, and formulation.

Experimental Protocol: Quantification of Regorafenib and its Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a generalized representation based on established methods.[4][5]

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Regorafenib, its metabolites, and this compound would be optimized for the specific instrument.

-

-

-

Data Analysis:

-

The concentration of Regorafenib and its metabolites in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve prepared in the same biological matrix.

-

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS assay for Regorafenib, demonstrating the performance characteristics achievable with a stable isotope-labeled internal standard.

| Parameter | Result |

| Linearity (ng/mL) | 1 - 5000 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery (%) | > 85% |

Note: This table is a composite of typical values reported in the literature for bioanalytical method validation of Regorafenib.[4][5][9]

Metabolic Profiling

While radiolabeled compounds like 14C-Regorafenib are traditionally used for comprehensive ADME and mass balance studies, stable isotope-labeled compounds like this compound can be valuable in identifying and characterizing metabolites, especially in "cold" (non-radioactive) studies. The known mass shift of the labeled atoms aids in distinguishing drug-related material from endogenous matrix components in mass spectrometry data.

Target Engagement and Downstream Signaling Analysis

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to investigate the effects of a drug on the cellular proteome. In such experiments, this compound could potentially be used to differentiate the exogenous drug from endogenous metabolites in highly sensitive mass spectrometry analyses, although the primary utility in this context is with the unlabeled drug in a SILAC-labeled cellular background. These studies can reveal on-target and off-target effects of the drug and elucidate its mechanism of action on a global cellular scale.

Experimental Workflow: SILAC-based Quantitative Proteomics for Target Engagement

Caption: Workflow for SILAC-based quantitative proteomics.

Experimental Protocol: SILAC-based Quantitative Proteomics

This protocol is a generalized workflow for investigating changes in protein expression following treatment with a kinase inhibitor like Regorafenib.

-

Cell Culture and Labeling:

-

Culture two populations of a relevant cancer cell line.

-

One population is grown in "light" medium containing normal L-arginine and L-lysine.

-

The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.

-

-

Treatment:

-

Treat the "heavy" labeled cells with Regorafenib at a desired concentration and for a specific duration.

-

Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of proteins between the two samples by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Proteins that are up- or down-regulated in response to Regorafenib treatment can then be identified and subjected to further bioinformatics analysis to understand their roles in cellular pathways.

-

Signaling Pathways and Regorafenib's Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.[1][2][3] Understanding these pathways is crucial for interpreting data from pharmacodynamic and proteomic studies.

Signaling Pathway: Angiogenesis (VEGFR Pathway)

Caption: Inhibition of the VEGFR signaling pathway by Regorafenib.

Signaling Pathway: Oncogenesis (RAF/MEK/ERK Pathway)

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by Regorafenib.

Conclusion

This compound is an indispensable tool in the early-stage discovery and development of Regorafenib. Its primary role as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data, which is fundamental to understanding the drug's behavior in biological systems. Furthermore, the broader application of stable isotope labeling in metabolic profiling and quantitative proteomics provides deeper insights into the drug's mechanism of action, target engagement, and effects on cellular signaling networks. The methodologies and data presented in this guide underscore the critical importance of this compound in advancing our understanding of this multi-kinase inhibitor and facilitating its journey from a promising candidate to a therapeutic agent.

References

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. ijrti.org [ijrti.org]

- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Kinase Inhibition Profile of Regorafenib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the kinase inhibition profile of regorafenib, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it affects. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Kinase Inhibition Profile of Regorafenib

Regorafenib is a potent inhibitor of multiple kinases, playing a crucial role in its anti-cancer activity. Its targets include kinases involved in key processes that support tumor growth and survival.

Quantitative Inhibition Data

The inhibitory activity of regorafenib against a panel of kinases has been determined through various in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of regorafenib required to inhibit 50% of the kinase activity, are summarized in the tables below.

Table 1: In Vitro Biochemical Kinase Inhibition by Regorafenib

| Kinase Target | IC50 (nM) |

| VEGFR1 | 13[3] |

| VEGFR2 | 4.2[3] |

| VEGFR3 | 46[3] |

| TIE2 | 311[4] |

| PDGFR-β | 22[3] |

| FGFR1 | 202[4] |

| c-KIT | 7[3] |

| RET | 1.5[3] |

| RAF-1 | 2.5[3] |

| B-RAF | 28[3] |

| B-RAF (V600E) | 19[3] |

Table 2: Cellular Kinase Phosphorylation Inhibition by Regorafenib

| Kinase Target | Cell Line | IC50 (nM) |

| VEGFR2 | NIH-3T3/VEGFR2 | 3[3] |

| VEGFR2 | HUVECs | 4-16[4] |

| VEGFR3 | LECs | 4-16[4] |

| TIE2 | CHO/TIE2 | 31[3] |

| PDGFR-β | HAoSMCs | 90[3] |

| c-KIT (K642E) | - | ~20[3] |

| RET (C634W) | - | ~10[3] |

Key Signaling Pathways Targeted by Regorafenib

Regorafenib exerts its anti-tumor effects by modulating several critical signaling pathways. The primary pathways affected are involved in angiogenesis, oncogenesis, and the tumor microenvironment.

Angiogenesis Pathway

Regorafenib potently inhibits key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] By targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and the Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2), regorafenib disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5]

Oncogenesis and Tumor Microenvironment Pathways

Regorafenib also targets kinases that are integral to oncogenic signaling and the maintenance of the tumor microenvironment. These include KIT, RET, RAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] Inhibition of these kinases interferes with tumor cell proliferation, survival, and the stromal support system that nurtures the tumor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of regorafenib's kinase inhibition profile.

In Vitro Kinase Assays

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TIE2 Kinase Inhibition

This assay measures the inhibition of TIE2 kinase activity by quantifying the phosphorylation of a substrate using HTRF technology.[6]

-

Reagent Preparation:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, and 1 mM DTT.

-

Dilute the recombinant TIE2 kinase and the biotinylated peptide substrate (biotin-Ahx-EPKDDAYPLYSDFG) in the reaction buffer.

-

Prepare serial dilutions of regorafenib in DMSO, then further dilute in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

Prepare a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in a detection buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the regorafenib dilution.

-

Add 4 µL of the TIE2 kinase solution.

-

Incubate for 15 minutes at room temperature.

-

Add 2 µL of the peptide substrate.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the detection mixture.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the regorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phosphorylation Assays

Cellular assays are crucial for confirming that a compound can inhibit its target kinase within a more physiologically relevant environment.

Western Blot for VEGFR2 Phosphorylation

This method is used to detect the phosphorylation status of VEGFR2 in endothelial cells treated with regorafenib.[5]

-

Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 medium supplemented with growth factors.

-

Starve the cells in serum-free medium for 6 hours.

-

Pre-treat the cells with various concentrations of regorafenib for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

-

Plot the normalized signal against the regorafenib concentration to determine the inhibitory effect.

-

Cell-Based Functional Assays

These assays assess the downstream functional consequences of kinase inhibition by regorafenib.

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of regorafenib on the proliferation of HUVECs.[7]

-

Cell Seeding and Treatment:

-

Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of regorafenib.

-

Incubate the cells for 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell proliferation relative to the untreated control.

-

Plot the percentage of proliferation against the regorafenib concentration to determine the IC50 value.

-

Scratch (Wound Healing) Assay for Cell Migration

This assay is used to evaluate the effect of regorafenib on the migration of cells.[8]

-

Cell Culture and Scratch Formation:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing the desired concentration of regorafenib or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure over time for both treated and control wells.

-

Compare the migration rates to assess the inhibitory effect of regorafenib.

-

Conclusion

Regorafenib exhibits a broad-spectrum kinase inhibition profile, targeting key drivers of tumor angiogenesis, oncogenesis, and the tumor microenvironment. This multi-targeted mechanism of action underlies its clinical efficacy in various cancer types. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of regorafenib and other multi-kinase inhibitors, aiding in the advancement of targeted cancer therapies.

References

- 1. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regorafenib - NCI [dctd.cancer.gov]

- 3. apexbt.com [apexbt.com]

- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Regorafenib and its Labeled Analogues: A Technical Guide

Regorafenib (Stivarga®, BAY 73-4506) is an oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[1][2] Its efficacy stems from a broad-spectrum inhibition profile, which has been extensively characterized through in vitro studies. This guide provides an in-depth overview of the in vitro activity of Regorafenib and its primary active metabolites, M-2 and M-5, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of In Vitro Inhibition

The potency of Regorafenib and its metabolites has been quantified against various kinases and cell lines, providing a clear picture of its therapeutic targets and antiproliferative effects.

Kinase Inhibition Profile

In vitro biochemical and cellular assays have established that Regorafenib potently inhibits several families of kinases. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for key targets in angiogenesis, oncogenesis, and stromal signaling.[3][4] The primary human active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), exhibit a comparable kinase inhibition profile and potency to the parent compound.[5][6]

Table 1: In Vitro Kinase Inhibition Profile of Regorafenib

| Kinase Target Family | Kinase | IC50 (nM) |

|---|---|---|

| Angiogenic | VEGFR1 | 13[4] |

| VEGFR2 | 4.2[3][4] | |

| VEGFR3 | 46[4] | |

| TIE2 | 31 - 311[3][4] | |

| Oncogenic | c-KIT | 1.5 - 7[3][4] |

| RET | 1.5 - 7[3][4] | |

| RAF-1 | 2.5[3][4] | |

| B-RAF | 28[4] | |

| B-RAF (V600E) | 19 - 28[3][4] | |

| Stromal | PDGFR-β | 22[3][4] |

| | FGFR1 | 202[3] |

Table 2: Comparative Kinase Inhibition (Kd in nmol/L) of Regorafenib and its Active Metabolites

| Kinase Target | Regorafenib | Metabolite M-2 | Metabolite M-5 |

|---|---|---|---|

| VEGFRs | 15 - 28 | 23 - 46 | 17 - 40 |

| KIT | 6.9 | 9.8 | 5.8 |

| RET | 5.2 | 7.6 | 5.8 |

| PDGFRs | 8.3 - 19 | 7.3 - 11 | 11 |

| RAFs | 42 - 59 | 24 - 130 | 11 - 66 |

(Data sourced from competitive binding assays)[6]

Antiproliferative and Cellular Activity

Regorafenib demonstrates significant antiproliferative effects across a wide range of human cancer cell lines, independent of common mutational statuses like KRAS and BRAF.[3][7] Its activity is particularly potent in endothelial cells, underscoring its anti-angiogenic mechanism.

Table 3: In Vitro Antiproliferative and Cellular Activity of Regorafenib (IC50)

| Cell Line / Type | Context | IC50 Value |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | ~3 nM[3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2-stimulated proliferation | 127 nM[3] |

| Human Aortic Smooth Muscle Cells (HAoSMCs) | PDGF-BB-stimulated proliferation | 146 nM[3] |

| Human Lymphatic Endothelial Cells (LECs) | VEGFR3 Autophosphorylation | 4 - 16 nM[3] |

| Human Colon Cancer Cell Lines (Panel of 25) | Proliferation (19 responsive lines) | 2.6 - 10 µM[7] |

| HCT116, HT29 (Colorectal Cancer) | Proliferation | 3 - 6 µM[8] |

| SW620 (KRAS mutant), Colo-205 (BRAF mutant) | Proliferation | 970 - 3270 nM[3] |

| A172, U87 (Glioblastoma) | Proliferation | 2.4 µM, 6.3 µM[9] |

| Glioblastoma Stem-like Cells (GSCs) | Proliferation | 3.3 - 6.2 µM[9] |

Key Signaling Pathways and Mechanisms of Action

Regorafenib exerts its antitumor effects by simultaneously blocking multiple critical signaling pathways. Its primary mechanism involves the dual inhibition of tumor angiogenesis and direct suppression of tumor cell proliferation and survival.[2][10]

Key inhibited pathways include:

-

VEGFR Signaling : By inhibiting VEGFR1-3, Regorafenib blocks the primary pathway for angiogenesis, cutting off the tumor's blood and nutrient supply.[2]

-

TIE2 Signaling : Inhibition of the TIE2 receptor on endothelial cells further destabilizes tumor vasculature.[10]

-

RAS/RAF/MEK/ERK Pathway : As an inhibitor of RAF-1 and B-RAF, Regorafenib directly impedes this critical oncogenic pathway, leading to reduced cell proliferation.[7][11]

-

PI3K/Akt/mTOR Pathway : Downregulation of this survival pathway through upstream kinase inhibition contributes to apoptosis and cell cycle arrest.[11][12]

-

Stromal and Oncogenic RTKs : Targeting PDGFR, FGFR, KIT, and RET disrupts the tumor microenvironment and blocks key oncogenic drivers.[1]

Experimental Protocols

Standardized in vitro methodologies are crucial for assessing the activity of kinase inhibitors. The following are generalized protocols based on methods cited in the literature for evaluating Regorafenib.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay estimates cell density based on the measurement of cellular protein content.

-

Cell Plating : Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment : Treat cells with a serial dilution of Regorafenib (e.g., 0.1 µM to 40 µM) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).

-

Cell Fixation : Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining : Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize : Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Readout : Measure the absorbance at 510 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Kinase Activity Assay (Western Blot for Phosphorylation)

This method is used to determine the effect of Regorafenib on the phosphorylation status of its target kinases and downstream effectors.[7][11]

-

Cell Culture and Treatment : Grow cells to 70-80% confluency in 6-well plates. Starve cells in serum-free media for 12-24 hours, if necessary, to reduce basal kinase activity.

-

Stimulation and Inhibition : Pre-treat cells with various concentrations of Regorafenib for 2-4 hours. If studying a growth factor-mediated pathway, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (10-30 minutes) before harvesting.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-VEGFR2, p-ERK, p-AKT).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Re-probe the membrane with antibodies for the total protein and a loading control (e.g., GAPDH, β-actin) to confirm equal loading and to quantify the relative change in phosphorylation.

Activity of Labeled Analogues (Metabolites)

In humans, Regorafenib is metabolized by CYP3A4 and UGT1A9 into two major active metabolites, M-2 and M-5.[5] In vitro studies have confirmed that these metabolites are not simply degradation products but contribute significantly to the overall pharmacological activity of the drug.[1][6]

As shown in Table 2, both M-2 and M-5 demonstrate a kinase inhibition profile that is highly similar to the parent Regorafenib, with comparable potency against key targets like VEGFRs, KIT, RET, and PDGFRs.[6] Furthermore, in cellular assays, M-2 and M-5 effectively inhibited the activation of downstream effectors ERK and AKT in lymphatic endothelial cells with nanomolar IC50 values, similar to Regorafenib.[6] This confirms that the sustained clinical activity of Regorafenib is due to the combined action of the parent drug and its pharmacologically active metabolites.

Conclusion

The extensive in vitro characterization of Regorafenib and its active metabolites, M-2 and M-5, provides a robust foundation for understanding its clinical efficacy. The quantitative data clearly define its potency as a multi-kinase inhibitor, with strong activity against key drivers of angiogenesis and oncogenesis. Its ability to inhibit multiple signaling pathways, including RAS/RAF/MEK/ERK and PI3K/Akt/mTOR, explains its broad antiproliferative effects across diverse cancer cell lines, often irrespective of their mutational status. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of Regorafenib and other multi-targeted kinase inhibitors.

References

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Metabolic Pathways of Regorafenib Using Labeled Tracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of regorafenib, a multi-kinase inhibitor, with a specific focus on insights gained from studies utilizing radiolabeled tracers. Understanding the biotransformation, distribution, and excretion of regorafenib and its metabolites is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Overview of Regorafenib Metabolism

Regorafenib undergoes extensive metabolism primarily in the liver. The two main pathways for its biotransformation are oxidation, mediated by Cytochrome P450 3A4 (CYP3A4), and glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9)[1][2]. These processes lead to the formation of several metabolites, with two being pharmacologically active and circulating at concentrations comparable to the parent drug at steady state[1][3].

The principal active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)[1][4]. Both M-2 and M-5 exhibit similar in vitro pharmacological activity to regorafenib[1][5]. Another significant but inactive metabolite is M-7 , the N-glucuronide of regorafenib[6][7].

Experimental Protocols for Metabolic Studies

The characterization of regorafenib's metabolic fate has been significantly informed by human mass balance studies using ¹⁴C-labeled drug substance.

Human Mass Balance and Excretion Study

Objective: To determine the routes and extent of excretion and to characterize the metabolic profile of regorafenib in humans.

Methodology:

-

Subject Enrollment: Four healthy male volunteers were enrolled in the study[6].

-

Dosing: A single oral dose of 120 mg of regorafenib containing approximately 3.7 MBq (100 µCi) of [¹⁴C]regorafenib was administered[6].

-

Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals for up to 12 days post-dose[6].

-

Radioactivity Measurement: Total radioactivity in all samples was quantified using liquid scintillation counting (LSC)[6].

-

Metabolite Profiling: Plasma extracts, urine samples, and fecal homogenate extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify regorafenib and its metabolites[6].

-

Metabolite Identification: The structure of the metabolites was elucidated using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[6].

In Vitro Hepatocyte Incubation

Objective: To investigate the biotransformation of regorafenib in a controlled in vitro system representative of hepatic metabolism.

Methodology:

-

System: [¹⁴C]regorafenib was incubated with pooled human hepatocytes[6].

-

Analysis: The incubation mixture was analyzed at various time points using HPLC with LSC for metabolite profiling and HPLC with high-resolution mass spectrometry (HRMS/MS) for structural identification[6].

Quantitative Metabolic Data

The use of radiolabeled regorafenib has enabled precise quantification of the drug and its metabolites in various biological matrices.

Table 1: Pharmacokinetic Parameters of Regorafenib and its Metabolites in Plasma After a Single Oral 120 mg [¹⁴C]Regorafenib Dose

| Compound | Mean AUC (0-144h) (mg-Eq·h/L) | % of Total Radioactivity AUC |

| Total Radioactivity | 81.72 | 100% |

| Regorafenib | 46.89 | 57.4%[7] |

| Metabolite M-2 | 20.16 | 28.7%[7] |

| Metabolite M-5 | 2.00 | 6.3%[7] |

| Metabolite M-7 | 2.43 | 3.1%[7] |

Data derived from a study in four healthy male subjects. AUC represents the area under the concentration-time curve. mg-Eq·h/L refers to milligram equivalents of regorafenib per liter multiplied by hours.[7]

Table 2: Excretion Balance of Total Radioactivity

| Excretion Route | Mean % of Administered Dose Recovered (within 12 days) |

| Feces | 71.2%[6] |

| Urine | 19.3%[6] |

| Total Recovery | 90.5% [6] |

Table 3: Relative Abundance of Regorafenib and Metabolites in Excreta

| Compound | % of Administered Dose in Feces | % of Administered Dose in Urine |

| Regorafenib (Unchanged) | 47.2%[6] | Not Detected |

| Metabolites (Total) | ~24%[1] | ~17% (as glucuronides)[1] |

Table 4: Plasma Protein Binding

| Compound | Human Plasma Protein Binding |

| Regorafenib | 99.5%[1] |

| Metabolite M-2 | 99.8%[1] |

| Metabolite M-5 | 99.95%[1] |

Metabolic Interactions and Transporters

The enzymes responsible for regorafenib metabolism are also involved in the metabolism of many other drugs, creating a potential for drug-drug interactions (DDIs).

-

CYP3A4: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases regorafenib exposure, while strong inducers (e.g., rifampin) decrease its exposure[8][9]. A strong CYP3A4 inhibitor was found to increase the mean AUC of regorafenib by approximately 33% and decrease the mean AUC of the active metabolites M-2 and M-5 by about 90%[8]. Conversely, a strong CYP3A4 inducer decreased the mean AUC of regorafenib by about 50% but increased the mean AUC of metabolite M-5 by 264%[3].

-

UGT1A9: Regorafenib is a substrate for UGT1A9[1][10]. Co-administration with strong inhibitors of UGT1A9 should be avoided[8]. Regorafenib and its metabolite M-2 also act as inhibitors of UGT1A1 and UGT1A9 in vitro[3].

-

Transporters: The active metabolites M-2 and M-5 are substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[8].

Conclusion

Studies utilizing ¹⁴C-labeled regorafenib have been instrumental in elucidating its metabolic fate. The drug is extensively metabolized by CYP3A4 and UGT1A9 into active (M-2, M-5) and inactive (M-7) metabolites. Elimination occurs predominantly through the feces as both the unchanged parent drug and its metabolites[1][6]. The high plasma protein binding and the significant contribution of active metabolites to the total circulating drug-related material are key pharmacokinetic characteristics. A thorough understanding of these metabolic pathways and the potential for interactions with co-administered drugs that modulate CYP3A4 and UGT enzymes is essential for the safe and effective clinical use of regorafenib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. Species and tissue differences in regorafenib glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Regorafenib in Plasma Using Regorafenib-13C,d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of regorafenib in plasma samples. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Regorafenib-13C,d3, is employed.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving regorafenib.[2][3] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, and accuracy.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[2][4] It functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Accurate and reliable quantification of regorafenib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[6] This document provides a detailed protocol for the quantification of regorafenib in plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Regorafenib analytical standard

-

This compound internal standard[1]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (K3EDTA)

Sample Preparation

A simple and rapid protein precipitation method is used for the extraction of regorafenib and the internal standard from plasma samples.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[2][7]

Liquid Chromatography

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water or 2mM ammonium formate in water.[2][8]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or acetonitrile.[2][8]

-

Column Temperature: 40°C.[2]

A gradient elution may be employed to ensure optimal separation of regorafenib from potential interferences. A typical gradient could be:

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 10 |

| 0.5 - 2.5 | 10 to 90 |

| 2.5 - 3.5 | 90 |

| 3.5 - 3.6 | 90 to 10 |

| 3.6 - 5.0 | 10 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

-

Multiple Reaction Monitoring (MRM): The transitions for regorafenib and this compound should be optimized. Based on available literature, typical transitions are:

-

Regorafenib: m/z 483.0 → 262.0[9]

-

This compound: The precursor ion will be m/z 487.0 (M+4). The product ion will likely be the same as the unlabeled compound, m/z 262.0, but should be confirmed by infusion.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to achieve maximum signal intensity.

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines for linearity, precision, accuracy, and recovery.

Linearity: The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL in plasma. The correlation coefficient (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Regorafenib | 5 - 5000 | >0.99 |

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results are summarized below:

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 15 | < 10% | < 10% | 90 - 110% |

| Medium | 250 | < 8% | < 8% | 92 - 108% |

| High | 4000 | < 5% | < 5% | 95 - 105% |

Recovery: The extraction recovery of regorafenib from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | QC Level | Mean Recovery (%) |

| Regorafenib | Low | > 85% |

| Medium | > 85% | |

| High | > 85% | |

| This compound | - | > 85% |

Workflow Diagram

Caption: Experimental workflow for the quantification of regorafenib in plasma.

Signaling Pathway of Regorafenib

Caption: Simplified signaling pathways inhibited by regorafenib.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of regorafenib in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for variability in sample processing and matrix effects. This method is well-suited for a variety of research applications requiring the precise measurement of regorafenib concentrations.

References

- 1. Regorafenib-13C-d3 - Applications - CAT N°: 25486 [bertin-bioreagent.com]

- 2. pubs.bcnf.ir [pubs.bcnf.ir]

- 3. researchgate.net [researchgate.net]

- 4. Regorafenib for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrti.org [ijrti.org]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Regorafenib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of regorafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation. The method has been validated based on established bioanalytical guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its therapeutic efficacy is linked to its ability to inhibit angiogenesis and tumor proliferation by targeting multiple protein kinases.[1] Given the variability in patient response and potential for adverse effects, accurate measurement of regorafenib plasma concentrations is crucial for optimizing therapeutic outcomes.

LC-MS/MS is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Regorafenib-¹³C,d₃, is the gold standard in quantitative bioanalysis. A SIL-IS behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. This application note provides a comprehensive protocol for the quantitative analysis of regorafenib in plasma, utilizing Regorafenib-¹³C,d₃ as the internal standard.

Experimental Protocol

Materials and Reagents

-

Regorafenib analytical standard

-

Regorafenib-¹³C,d₃ (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from an authorized vendor)

Stock and Working Solutions

-

Regorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve regorafenib in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Regorafenib-¹³C,d₃ in methanol.

-

Regorafenib Working Solutions: Prepare a series of working solutions by serially diluting the regorafenib stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2]

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL Regorafenib-¹³C,d₃) and vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2.0 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 10% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 10% B, and equilibrate. |

| Total Run Time | 3.0 minutes |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Dwell Time | 50 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Regorafenib | 483.1 | 262.1 |

| Regorafenib-¹³C,d₃ (IS) | 487.1 | 266.1 |

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 2.00 - 2000 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.00 µg/L |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 2.00 | < 15 | < 15 | 91.2 - 105 |

| Low QC | 6.00 | < 10 | < 10 | 95 - 105 |

| Mid QC | 200 | < 10 | < 10 | 95 - 105 |

| High QC | 1600 | < 10 | < 10 | 95 - 105 |

Table 4: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Regorafenib | > 85 | Minimal |

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall experimental workflow for the quantitative analysis of regorafenib in plasma is depicted below.

Caption: Workflow for the quantitative analysis of regorafenib in plasma.

Regorafenib Signaling Pathway Inhibition

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Caption: Key signaling pathways inhibited by regorafenib.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantitative determination of regorafenib in human plasma. The use of the stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, ensures high-quality data suitable for demanding research and clinical applications. The simple sample preparation and rapid analysis time make this method efficient for high-throughput environments.

References

Application Note: A Robust Pharmacokinetic Study Protocol Using Regorafenib-¹³C,d₃

For researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Regorafenib using a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃. The use of a stable isotope-labeled analog is the gold standard in quantitative bioanalysis, as it minimizes variability during sample preparation and mass spectrometric analysis. This protocol details the experimental design, from animal dosing and sample collection to bioanalytical methodology using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and concludes with data analysis and presentation.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental for optimizing dosing strategies and maximizing therapeutic outcomes.

To accurately quantify Regorafenib concentrations in biological matrices like plasma, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Regorafenib-¹³C,d₃, is critical. This internal standard behaves almost identically to the unlabeled drug (analyte) during extraction and ionization, effectively correcting for any sample loss or matrix effects and ensuring the highest level of accuracy and precision in quantification.[3]

Regorafenib's Mechanism of Action

Regorafenib exerts its therapeutic effects by targeting a wide range of kinases. Its multi-pronged approach involves inhibiting kinases crucial for tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the maintenance of the tumor microenvironment (PDGFR, FGFR).[1][2][4][5][6] This broad-spectrum inhibition disrupts multiple signaling pathways that are vital for cancer cell proliferation, survival, and metastasis.[1]

Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.

Detailed Experimental Protocol

This protocol outlines a typical preclinical PK study in a rodent model.

Materials and Reagents

-

Regorafenib (analytical standard)

-

Regorafenib-¹³C,d₃ (internal standard)

-

Control plasma from the study species (e.g., rat, mouse)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Anticoagulant (e.g., K₂EDTA)

Animal Dosing and Sample Collection

-

Animal Model: Use appropriate preclinical models, such as male BALB/c or NMRI nu/nu mice.[7][8]

-

Dosing Formulation: Prepare a suspension of Regorafenib for oral gavage. A common vehicle is a mixture of polypropylene glycol, PEG400, Pluronic F68, and water.[7]

-

Administration: Administer a single oral dose of 10 mg/kg Regorafenib.[6][7]

-

Blood Collection: Collect blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Collect blood into tubes containing K₂EDTA. Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

The following protein precipitation method is effective for extracting Regorafenib from plasma.[9][10]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

-

Aliquot: Transfer a small volume (e.g., 10-50 µL) of each plasma sample into a microcentrifuge tube.[11]

-

Add Internal Standard: Add a precise volume of the Regorafenib-¹³C,d₃ internal standard working solution (e.g., 50 µL of 150 ng/mL in methanol) to each tube.[11]

-

Precipitate Protein: Add 3-4 volumes of cold acetonitrile (e.g., 150 µL) to each tube to precipitate plasma proteins.[9]

-

Vortex & Centrifuge: Vortex mix the tubes for 1-5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[11]

-

Transfer Supernatant: Carefully transfer the clear supernatant to autosampler vials or a 96-well plate for injection into the LC-MS/MS system.

Caption: General workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 μm).[10]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[10][12]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[9][10]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: MRM Transitions for Regorafenib and its Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Regorafenib | 483.0 | 286.0 |

| Regorafenib-¹³C,d₃ | 487.0 | 286.0 |

(Note: Exact m/z values may vary slightly based on instrumentation and should be optimized.)

Data Analysis and Presentation

Quantification

A calibration curve is constructed by plotting the peak area ratio (Regorafenib / Regorafenib-¹³C,d₃) against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentrations of Regorafenib in the study samples are then calculated from this curve.

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[6][8]

Table 2: Representative Pharmacokinetic Parameters of Regorafenib in Mice

The following data represent typical PK values after a single 10 mg/kg oral dose in mice.[6][7]

| Parameter | Description | Unit | Representative Value |

| Cₘₐₓ | Maximum observed plasma concentration | µg/L | ~8,000 - 10,000 |

| Tₘₐₓ | Time to reach Cₘₐₓ | hours | ~4 - 6 |

| AUC(₀₋₂₄) | Area under the concentration-time curve from 0 to 24 hours | µg·h/L | ~100,000 |

Conclusion

This application note provides a detailed and robust protocol for the pharmacokinetic analysis of Regorafenib in a preclinical setting. By employing a stable isotope-labeled internal standard (Regorafenib-¹³C,d₃) and a validated LC-MS/MS method, researchers can generate high-quality, reliable data. This information is crucial for understanding the drug's disposition and for making informed decisions during the drug development process.

References

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]